molecular formula C27H22ClFN4O2 B2873406 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189685-89-9

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2873406
CAS RN: 1189685-89-9
M. Wt: 488.95
InChI Key: NLOIIZOMFPXTRC-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C27H22ClFN4O2 and its molecular weight is 488.95. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of substituents like the chlorobenzyl and fluoro groups may influence the compound’s effectiveness against specific viral strains.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This affinity can be harnessed to develop derivatives with anti-inflammatory capabilities, potentially making our compound a candidate for the treatment of inflammatory diseases .

Anticancer Applications

Indole derivatives have been identified as having anticancer activities. They can bind to various cellular targets, interfering with cancer cell proliferation and survival. The specific substituents on the indole ring system of our compound could be explored for their efficacy in treating different types of cancer .

Anti-HIV Effects

Some indole derivatives have been studied for their potential to inhibit HIV-1. Molecular docking studies suggest that certain structural features of indole compounds can interfere with the virus’s ability to replicate. The compound’s unique structure might offer new avenues for anti-HIV drug development .

Antioxidant Effects

The indole scaffold is known for its antioxidant properties, which are crucial in protecting cells from oxidative stress. This characteristic can be particularly beneficial in the development of treatments for diseases caused by free radicals .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. The structural complexity of the compound could be tailored to target specific microbial pathways, offering potential applications in combating bacterial infections .

Antitubercular Potential

Given the biological activity of indole derivatives, there is a possibility that our compound could be effective against Mycobacterium tuberculosis. Research into indole-based compounds has revealed potential in treating tuberculosis .

Antidiabetic Activity

Indole compounds have been associated with antidiabetic effects, possibly through the modulation of insulin signaling pathways. The compound’s specific configuration might be investigated for its utility in diabetes management .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN4O2/c1-17-6-8-18(9-7-17)13-30-24(34)15-33-23-11-10-20(29)12-21(23)25-26(33)27(35)32(16-31-25)14-19-4-2-3-5-22(19)28/h2-12,16H,13-15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOIIZOMFPXTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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